2-phenyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide 2-phenyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide
Brand Name: Vulcanchem
CAS No.: 946293-75-0
VCID: VC11970921
InChI: InChI=1S/C13H14N4OS/c18-11(9-10-5-2-1-3-6-10)14-12-15-16-13-17(12)7-4-8-19-13/h1-3,5-6H,4,7-9H2,(H,14,15,18)
SMILES: C1CN2C(=NN=C2SC1)NC(=O)CC3=CC=CC=C3
Molecular Formula: C13H14N4OS
Molecular Weight: 274.34 g/mol

2-phenyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide

CAS No.: 946293-75-0

Cat. No.: VC11970921

Molecular Formula: C13H14N4OS

Molecular Weight: 274.34 g/mol

* For research use only. Not for human or veterinary use.

2-phenyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide - 946293-75-0

Specification

CAS No. 946293-75-0
Molecular Formula C13H14N4OS
Molecular Weight 274.34 g/mol
IUPAC Name N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-phenylacetamide
Standard InChI InChI=1S/C13H14N4OS/c18-11(9-10-5-2-1-3-6-10)14-12-15-16-13-17(12)7-4-8-19-13/h1-3,5-6H,4,7-9H2,(H,14,15,18)
Standard InChI Key OQBLKZJHGNIGBH-UHFFFAOYSA-N
SMILES C1CN2C(=NN=C2SC1)NC(=O)CC3=CC=CC=C3
Canonical SMILES C1CN2C(=NN=C2SC1)NC(=O)CC3=CC=CC=C3

Introduction

Chemical Identity and Structural Characteristics

Molecular Properties

2-Phenyl-N-{5H,6H,7H- triazolo[3,4-b][1, thiazin-3-yl}acetamide is a bicyclic compound featuring a triazolo-thiazine core linked to a phenylacetamide group. Key molecular descriptors include:

PropertyValueSource
CAS Registry Number946293-75-0
Molecular FormulaC13H14N4OS\text{C}_{13}\text{H}_{14}\text{N}_4\text{OS}
Molecular Weight274.34 g/mol
IUPAC Name2-Phenyl-N-(5H,6H,7H-[1,2,] triazolo[3,4-b] thiazin-3-yl)acetamide
SMILES NotationC1C2=NNC(=N1)N3C(SC2)NCC3)NC(=O)C(C4=CC=CC=C4)Derived

The triazolo-thiazine system contributes to planar aromaticity, enabling π-π interactions with biological targets, while the acetamide side chain enhances solubility and hydrogen-bonding capacity.

Spectroscopic Characterization

Though experimental spectral data (e.g., NMR, IR) for this specific compound remains unpublished, analogs such as 4-(((6-amino-7H- triazolo[3,4-b][1, thiadiazin-3-yl)methoxy)methyl)-2,6-dimethoxyphenol demonstrate characteristic IR absorptions at 3200–3400 cm1^{-1} (N–H stretch) and 1650–1750 cm1^{-1} (C=O) . Similar features are anticipated for the title compound.

Synthesis and Derivative Development

Derivative Optimization

Structural modifications focus on enhancing bioavailability and target affinity. Substitutions at the phenyl ring (e.g., electron-withdrawing groups) or thiazine nitrogen atoms (e.g., alkylation) are common strategies. For instance, methyl substitution at the thiazine 6-position improved metabolic stability in analog studies .

Pharmacological Activities

Anticancer Activity

Preliminary assays on similar compounds reveal cytotoxic effects against MCF-7 breast cancer cells (IC50_{50} = 12.5 µM) and A549 lung carcinoma cells (IC50_{50} = 18.7 µM) . The acetamide moiety likely enhances cellular uptake, while the triazolo-thiazine core intercalates DNA or inhibits topoisomerase II.

Anti-Inflammatory and Antioxidant Effects

In carrageenan-induced rat paw edema models, triazolo-thiazine derivatives reduced inflammation by 62% at 50 mg/kg . Antioxidant activity, measured via DPPH radical scavenging, reached 78% at 100 µM . These effects correlate with suppression of NF-κB and COX-2 pathways.

Mechanistic Insights

Target Engagement

The compound’s triazole ring participates in hydrogen bonding with enzyme active sites (e.g., kinase ATP pockets), while the thiazine sulfur atom coordinates metal ions in metalloproteinases. Molecular docking studies predict strong binding (ΔG = −9.2 kcal/mol) to cyclooxygenase-2 .

Pharmacokinetic Considerations

Future Research Directions

  • Synthetic Chemistry: Develop regioselective methods to functionalize the thiazine ring without disrupting the triazole moiety.

  • In Vivo Studies: Evaluate oral bioavailability and toxicity in rodent models.

  • Target Deconvolution: Use chemoproteomics to identify off-target interactions.

  • Formulation: Explore nanoencapsulation to improve aqueous solubility.

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